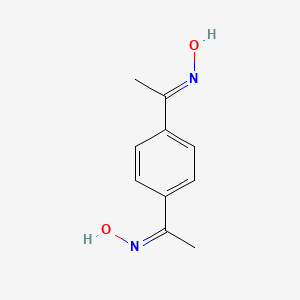
4-Bromo-2-fluoro-5-methylphenylisothiocyanate
Vue d'ensemble
Description
4-Bromo-2-fluoro-5-methylphenylisothiocyanate is a chemical compound characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, with an isothiocyanate functional group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methylphenylisothiocyanate typically involves the reaction of 4-bromo-2-fluoro-5-methylphenylamine with thiocyanate salts under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to improve efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale production with minimal environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-fluoro-5-methylphenylisothiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: The isothiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions often involve nucleophiles such as amines or alcohols, with reaction conditions tailored to the specific nucleophile.
Major Products Formed:
Oxidation products include 4-bromo-2-fluoro-5-methylphenylsulfonyl chloride and 4-bromo-2-fluoro-5-methylphenylsulfonic acid.
Reduction products include 4-bromo-2-fluoro-5-methylphenylamine.
Substitution products can vary widely depending on the nucleophile used.
Applications De Recherche Scientifique
4-Bromo-2-fluoro-5-methylphenylisothiocyanate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a labeling agent in biochemical assays to study protein interactions and enzyme activities.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-Bromo-2-fluoro-5-methylphenylisothiocyanate exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The isothiocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and modulation of biological activity. The specific pathways involved depend on the biological context and the target molecule.
Comparaison Avec Des Composés Similaires
4-Bromo-2-fluoro-5-methylphenylisothiocyanate is unique due to its combination of halogen atoms and the isothiocyanate group. Similar compounds include:
4-Bromo-2-fluoro-5-methylaniline: Lacks the isothiocyanate group.
4-Bromo-2-fluoro-5-methylbenzoic acid: Contains a carboxylic acid group instead of isothiocyanate.
2-Bromo-4-fluoropyridine: A pyridine derivative with different functional groups.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
IUPAC Name |
1-bromo-5-fluoro-4-isothiocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNS/c1-5-2-8(11-4-12)7(10)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFICKUMEMEOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653427 | |
| Record name | 1-Bromo-5-fluoro-4-isothiocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027512-10-2 | |
| Record name | 1-Bromo-5-fluoro-4-isothiocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)


![2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxyphenyl)-5-methyl-7-propyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1497778.png)


![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(3H)-one](/img/structure/B1497785.png)
![2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1497786.png)
